molecular formula C15H12N4O2S B13786985 N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide CAS No. 73688-61-6

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide

Cat. No.: B13786985
CAS No.: 73688-61-6
M. Wt: 312.3 g/mol
InChI Key: BCMMRWRUBBFFOK-UHFFFAOYSA-N
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Description

N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide: is a heterocyclic organic compound with the molecular formula C15H12N4O2S. It is characterized by a triazine core substituted with a phenyl group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with aniline derivatives under basic conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium carbonate in dioxane/water mixture.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the primary product is the substituted triazine derivative .

Comparison with Similar Compounds

  • N-(4-Phenyl-1,3,5-triazin-2-yl)benzenesulfonamide
  • N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulfonamide

Comparison: N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has shown superior antimicrobial and anticancer activities .

Properties

CAS No.

73688-61-6

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

N-(4-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H12N4O2S/c20-22(21,13-9-5-2-6-10-13)19-15-17-11-16-14(18-15)12-7-3-1-4-8-12/h1-11H,(H,16,17,18,19)

InChI Key

BCMMRWRUBBFFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=N2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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